molecular formula C8H8ClFO B1456663 (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol CAS No. 1344948-86-2

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol

Cat. No. B1456663
M. Wt: 174.6 g/mol
InChI Key: QTHNHXVMPXXQSP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol” is a chiral alcohol compound. It has a CAS Number of 1344948-86-2 and a molecular weight of 174.6 . The IUPAC name for this compound is “(1R)-1-(3-chloro-2-fluorophenyl)ethanol” and its InChI code is "1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1" .


Physical And Chemical Properties Analysis

“(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol” is a liquid at room temperature . The storage temperature is 4 degrees Celsius . The boiling point of the compound is not specified in the search results .

Scientific Research Applications

Catalytic Processes and Synthesis

γ-Substituted Vinylidene and Bicyclic Carbene Complexes : Research has shown the activation of certain alcohols, including derivatives similar to (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol, to produce a series of allenylidene and alkenylcarbyne complexes. These complexes have applications in the synthesis of γ-substituted vinylidene and various bicyclic carbene complexes, demonstrating significant potential in organometallic chemistry and catalysis (Bustelo et al., 2007).

Enzymatic Process for Chiral Intermediates : An enzymatic process was developed for the preparation of chiral intermediates, including (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, demonstrating the potential of biocatalysis in creating environmentally friendly and efficient pathways for synthesizing complex molecules. This process highlights the relevance of similar compounds in the pharmaceutical industry, especially in the synthesis of active pharmaceutical ingredients (Guo et al., 2017).

Material Science and Molecular Engineering

Synthesis and Characterization of Novel Amides : A study on the condensation reaction of similar ethanamine derivatives resulted in novel phenyl amides with potential antibacterial and antifungal activities. This research underscores the role of such compounds in developing new materials with specific biological activities (Pejchal et al., 2015).

Fluorine Substitution and Chiral Recognition : The effect of fluorine substitution on chiral recognition was explored through the study of diastereomeric complexes. This research provides insights into how modifications in the molecular structure, such as fluorine substitution in compounds akin to (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol, can influence molecular interactions and recognition processes (Ciavardini et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R)-1-(3-chloro-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHNHXVMPXXQSP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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